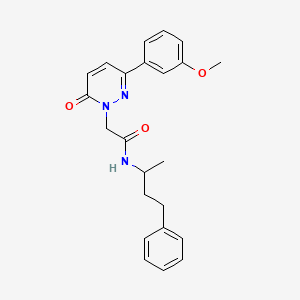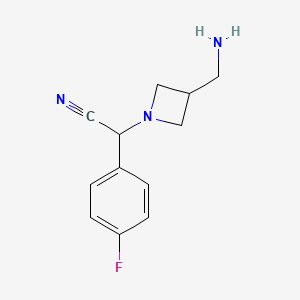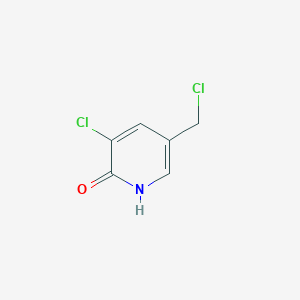![molecular formula C8H5ClF3N3 B14866812 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the electronic properties of the compound, potentially enhancing its reactivity or stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
科学的研究の応用
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-B]pyridine: Similar structure but lacks the trifluoromethyl group.
2-(Bromomethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-C]pyridine: Similar structure but with a different ring fusion.
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications, particularly in drug design and materials science.
特性
分子式 |
C8H5ClF3N3 |
|---|---|
分子量 |
235.59 g/mol |
IUPAC名 |
2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c9-3-6-13-4-1-2-5(8(10,11)12)14-7(4)15-6/h1-2H,3H2,(H,13,14,15) |
InChIキー |
NEJJKBRDVFVBEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1NC(=N2)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


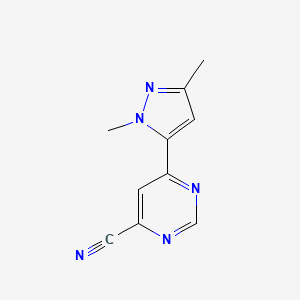
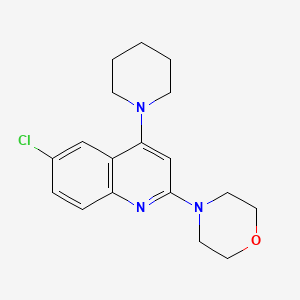
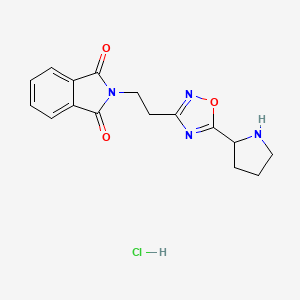
![6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14866744.png)
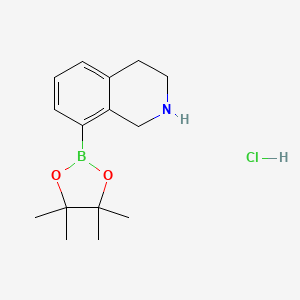
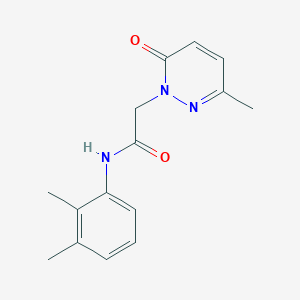
![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
